3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide
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Overview
Description
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. One common method involves the cyclization of salicylaldehyde with ethyl chloroacetate to form the benzofuran ring . The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester . These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and the ability to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrogen atoms on the benzofuran and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione .
Scientific Research Applications
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The pyrazole ring can also interact with proteins, affecting their function . These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used for its biological activities.
Uniqueness
3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide is unique due to its combination of benzofuran and pyrazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c23-12-17(22(24)27)10-18-14-26(13-15-6-2-1-3-7-15)25-21(18)20-11-16-8-4-5-9-19(16)28-20/h1-11,14H,13H2,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUJDCQRPEJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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